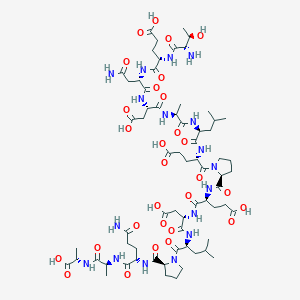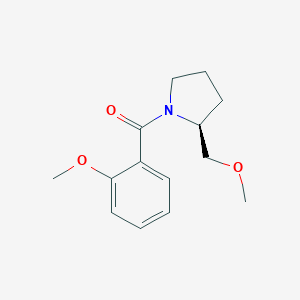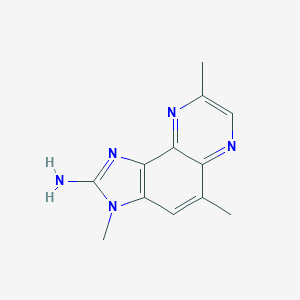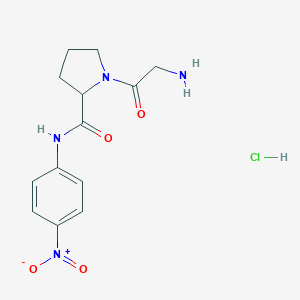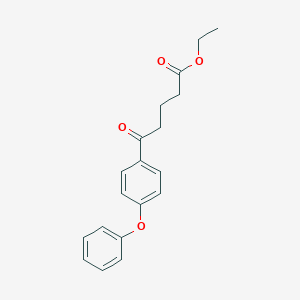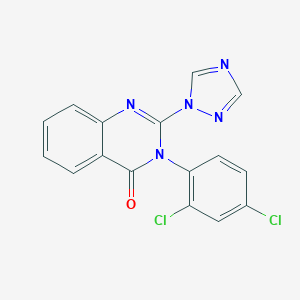![molecular formula C12H16Cl2N2O B009809 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide CAS No. 19768-73-1](/img/structure/B9809.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide, also known as MeCCNU, is a synthetic alkylating agent that is commonly used in cancer chemotherapy. It belongs to the family of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target brain tumors.
Mécanisme D'action
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide exerts its anticancer effects by alkylating DNA and interfering with DNA replication and transcription. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and other DNA adducts. These adducts prevent the DNA from being replicated and transcribed properly, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been shown to cause a variety of biochemical and physiological effects in cancer cells. It induces DNA damage and activates DNA repair pathways, leading to cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell proliferation and survival, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has been extensively studied in preclinical and clinical settings. It has shown promising results in the treatment of various types of cancer, particularly brain tumors. However, its use is limited by its toxicity and potential side effects, which can include bone marrow suppression, gastrointestinal toxicity, and neurotoxicity.
Orientations Futures
There are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy. These include:
1. Development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide.
2. Investigation of the mechanism of resistance to 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and the development of strategies to overcome this resistance.
3. Evaluation of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in combination with other chemotherapeutic agents and targeted therapies to enhance its anticancer effects.
4. Exploration of the potential use of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in the treatment of other types of cancer, such as breast and lung cancer.
5. Investigation of the long-term effects of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide on cancer survivors and the development of strategies to mitigate these effects.
In conclusion, 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. While its use is limited by its toxicity and potential side effects, there are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy.
Méthodes De Synthèse
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction yields 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide as a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been extensively studied for its anticancer properties and is currently used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
Numéro CAS |
19768-73-1 |
|---|---|
Nom du produit |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Formule moléculaire |
C12H16Cl2N2O |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17) |
Clé InChI |
JEPNDMLVRFWZTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
Synonymes |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



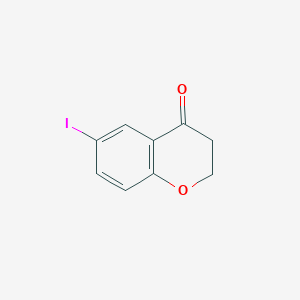

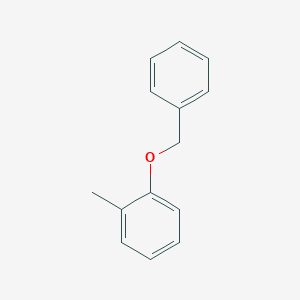
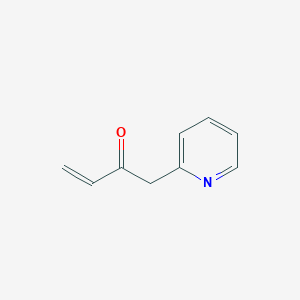
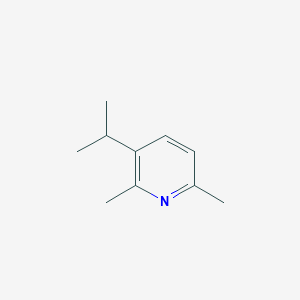

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
